molecular formula C14H17ClF2N2O2 B7189675 N-[[5-chloro-2-(difluoromethoxy)phenyl]methyl]-1-methylpyrrolidine-2-carboxamide

N-[[5-chloro-2-(difluoromethoxy)phenyl]methyl]-1-methylpyrrolidine-2-carboxamide

Cat. No.: B7189675
M. Wt: 318.74 g/mol
InChI Key: BEAQIVXXWLUANR-UHFFFAOYSA-N
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Description

N-[[5-chloro-2-(difluoromethoxy)phenyl]methyl]-1-methylpyrrolidine-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a pyrrolidine ring, a carboxamide group, and a chlorinated difluoromethoxyphenyl moiety. Its distinct molecular configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[[5-chloro-2-(difluoromethoxy)phenyl]methyl]-1-methylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClF2N2O2/c1-19-6-2-3-11(19)13(20)18-8-9-7-10(15)4-5-12(9)21-14(16)17/h4-5,7,11,14H,2-3,6,8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAQIVXXWLUANR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C(=O)NCC2=C(C=CC(=C2)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-chloro-2-(difluoromethoxy)phenyl]methyl]-1-methylpyrrolidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[[5-chloro-2-(difluoromethoxy)phenyl]methyl]-1-methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-[[5-chloro-2-(difluoromethoxy)phenyl]methyl]-1-methylpyrrolidine-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Researchers are investigating its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which N-[[5-chloro-2-(difluoromethoxy)phenyl]methyl]-1-methylpyrrolidine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[[5-chloro-2-(trifluoromethoxy)phenyl]methyl]-1-methylpyrrolidine-2-carboxamide
  • N-[[5-chloro-2-(methoxy)phenyl]methyl]-1-methylpyrrolidine-2-carboxamide
  • N-[[5-chloro-2-(fluoromethoxy)phenyl]methyl]-1-methylpyrrolidine-2-carboxamide

Uniqueness

N-[[5-chloro-2-(difluoromethoxy)phenyl]methyl]-1-methylpyrrolidine-2-carboxamide stands out due to its difluoromethoxy group, which imparts unique chemical and biological properties. This functional group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for research and development.

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